
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) is a complex organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The specific structure and stereochemistry of this compound make it unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol group to a carboxylic acid.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Introduction of the Ethyl and Trimethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,ethylester: Similar structure but with an ethyl ester group.
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,propylester: Similar structure but with a propyl ester group.
Uniqueness
The unique stereochemistry and specific functional groups of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C10H18O4 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
methyl (4R,5S)-4-ethyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-6-10(8(11)12-5)7(2)13-9(3,4)14-10/h7H,6H2,1-5H3/t7-,10+/m0/s1 |
InChI-Schlüssel |
OOTNIJOSVFOIOY-OIBJUYFYSA-N |
Isomerische SMILES |
CC[C@@]1([C@@H](OC(O1)(C)C)C)C(=O)OC |
Kanonische SMILES |
CCC1(C(OC(O1)(C)C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



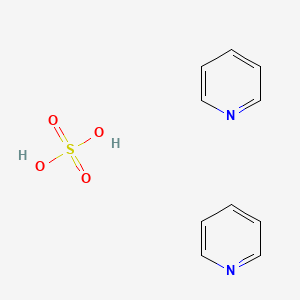
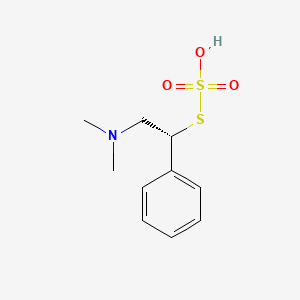
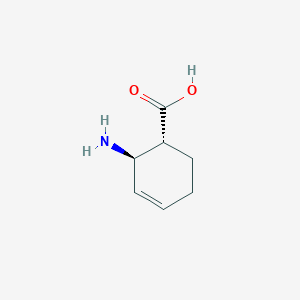
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
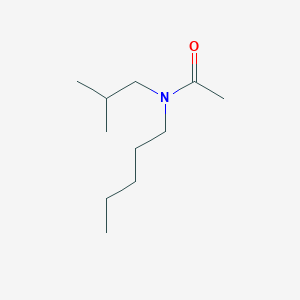
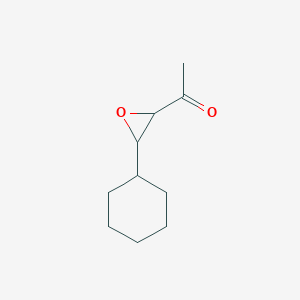
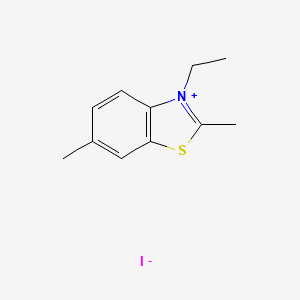
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
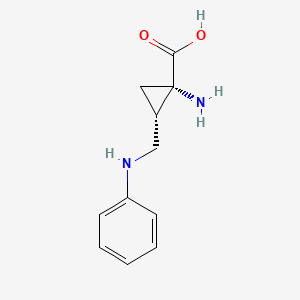
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
